molecular formula C12H17N3O B2372073 2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2198911-35-0

2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol

Cat. No.: B2372073
CAS No.: 2198911-35-0
M. Wt: 219.288
InChI Key: WCEUXOZABJYESV-UHFFFAOYSA-N
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Description

. This compound is characterized by its cyclopropyl and cyclobutanol groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Cyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Coupling Reaction: The cyclopropyl group and the pyrimidine ring are then coupled using a suitable coupling reagent, such as a palladium catalyst.

    Cyclobutanol Formation: The final step involves the formation of the cyclobutanol ring through a ring-closing reaction, which may require specific conditions such as high temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under conditions like reflux or microwave irradiation.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol can be compared with similar compounds, such as:

    2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclopentan-1-ol: Similar structure but with a cyclopentanol ring instead of a cyclobutanol ring.

    2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclohexan-1-ol: Contains a cyclohexanol ring, leading to different chemical properties and reactivity.

    2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cycloheptan-1-ol: Features a cycloheptanol ring, which may affect its biological activity and applications.

The uniqueness of this compound lies in its specific ring structure and the presence of both cyclopropyl and pyrimidine groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[cyclopropyl-(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8-13-7-6-12(14-8)15(9-2-3-9)10-4-5-11(10)16/h6-7,9-11,16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEUXOZABJYESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C2CC2)C3CCC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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